Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester
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Overview
Description
Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester is a chemical compound known for its unique structural properties and versatile applications. It is an ester derivative of pentanedioic acid, featuring two butoxyethoxyethoxyethyl groups. This compound is utilized in various industrial and scientific fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester typically involves esterification reactions. One common method is the reaction of pentanedioic acid with 2-(2-(2-butoxyethoxy)ethoxy)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. Large-scale reactors equipped with efficient mixing and heating systems are used to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the nucleophile used.
Scientific Research Applications
Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and plasticizers due to its flexibility and stability.
Mechanism of Action
The mechanism of action of pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in biochemical pathways. The butoxyethoxyethoxyethyl groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in different environments.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid, bis(2-(2-butoxyethoxy)ethyl) ester: Similar structure but with an additional methylene group in the backbone.
Adipic acid, bis(2-(2-butoxyethoxy)ethyl) ester: Another ester derivative with similar functional groups but different backbone length.
Uniqueness
Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester stands out due to its specific combination of ester and ether groups, providing unique solubility and reactivity properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
65520-42-5 |
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Molecular Formula |
C25H48O10 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] pentanedioate |
InChI |
InChI=1S/C25H48O10/c1-3-5-10-28-12-14-30-16-18-32-20-22-34-24(26)8-7-9-25(27)35-23-21-33-19-17-31-15-13-29-11-6-4-2/h3-23H2,1-2H3 |
InChI Key |
VYYKGEAVUMSSBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCCOC(=O)CCCC(=O)OCCOCCOCCOCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
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